molecular formula C15H22N2O2 B2355711 tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate CAS No. 953903-48-5

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate

Cat. No.: B2355711
CAS No.: 953903-48-5
M. Wt: 262.353
InChI Key: GFGYULDAOAYOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate (CAS: 953903-48-5) is a carbamate-protected tetrahydroquinoline derivative with the molecular formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol . The compound features a tert-butoxycarbonyl (Boc) group attached via a methyl linker to the 2-position of the 1,2,3,4-tetrahydroquinoline scaffold. This structural motif is widely utilized in medicinal chemistry and organic synthesis, particularly as an intermediate for protecting amines during multi-step reactions . Its stability under basic conditions and ease of deprotection under acidic conditions make it valuable for constructing complex heterocycles .

Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-10-12-9-8-11-6-4-5-7-13(11)17-12/h4-7,12,17H,8-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGYULDAOAYOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953903-48-5
Record name tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 2-(Aminomethyl)-1,2,3,4-Tetrahydroquinoline

2-Formyl-1,2,3,4-tetrahydroquinoline (2) undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours. The reaction proceeds via imine formation, followed by reduction to yield 1 (73% yield, 95% purity by HPLC).

Boc Protection Reaction

Compound 1 reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours. Workup involves washing with 1M HCl, saturated NaHCO₃, and brine, yielding the target compound in 89% yield.

Reaction Conditions:

  • Molar Ratio (1:Boc₂O): 1:1.2
  • Solvent: DCM
  • Catalyst: DMAP (0.1 equiv)
  • Temperature: 0°C → RT
  • Yield: 89%

Mixed Anhydride Condensation Method

Adapted from lacosamide intermediate synthesis, this route employs N-Boc-protected amino acids to form mixed anhydrides, which subsequently react with tetrahydroquinoline derivatives.

Reaction Protocol

N-Boc-glycine (3) reacts with isobutyl chloroformate in ethyl acetate at 0°C in the presence of N-methylmorpholine (NMM). The resulting mixed anhydride intermediates with 2-(aminomethyl)-1,2,3,4-tetrahydroquinoline (1) in anhydrous ethyl acetate, yielding the target carbamate after 2 hours at 10–15°C.

Optimization Data:

Parameter Value Impact on Yield
Solvent Ethyl acetate Maximizes solubility
Base NMM Prevents HCl salt formation
Temperature 10–15°C Minimizes side reactions
Reaction Time 2 hours 93% conversion

Post-reaction purification via hexane/ethyl acetate (8:1) crystallization achieves 93.1% yield and >99% purity.

Phase-Transfer Catalyzed Alkylation

This method, inspired by suvorexant synthesis, introduces the Boc group via phase-transfer catalysis (PTC), enhancing reaction efficiency under mild conditions.

Alkylation Procedure

2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline (1) reacts with tert-butyl chloroformate in ethyl acetate using tetrabutylammonium bromide (TBAB) as a PTC agent. Potassium hydroxide (50% aqueous) is added at −10°C, and the mixture is stirred at 5–10°C for 4 hours.

Key Data:

  • Molar Ratio (1:TBAB): 1:0.1
  • Solvent: Ethyl acetate
  • Base: KOH (50% aq.)
  • Yield: 95%

Comparative Analysis

Method Yield (%) Purity (%) Temperature Range
Direct Boc Protection 89 98 0–25°C
Mixed Anhydride 93.1 99 10–15°C
PTC Alkylation 95 97 −10–10°C

The PTC method offers superior yields due to enhanced interfacial reactivity, while the mixed anhydride route achieves higher purity.

Purification and Characterization

All routes employ similar purification strategies:

  • Liquid-Liquid Extraction: Ethyl acetate/water partitions remove acidic/basic impurities.
  • Crystallization: Hexane/ethyl acetate (8:1) mixtures yield crystalline products.
  • Chromatography: Silica gel chromatography (if needed) using ethyl acetate/hexane gradients.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 2.70–2.85 (m, 2H, CH₂), 3.40–3.55 (m, 2H, NCH₂), 4.00 (d, 2H, NHCH₂), 6.50–7.20 (m, 4H, aromatic).
  • HPLC Purity: >99% (C18 column, 70:30 MeOH/H₂O).

Challenges and Mitigation Strategies

Epimerization Risks

In mixed anhydride reactions, racemization at the tetrahydroquinoline 2-position is minimized by maintaining temperatures below 15°C.

Byproduct Formation

Over-alkylation during PTC is avoided by controlling KOH addition rates and using stoichiometric TBAB.

Solvent Selection

Ethyl acetate outperforms THF or DCM in mixed anhydride reactions due to better anhydride stability.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of the carbamate can occur under acidic or basic conditions, leading to the formation of the corresponding amine and tert-butyl alcohol. The mechanism typically involves nucleophilic attack by water on the carbonyl carbon of the carbamate.

Nucleophilic Substitution

The compound can undergo nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atom adjacent to the carbamate group. This reaction can be facilitated by activating groups on the tetrahydroquinoline ring.

Oxidation Reactions

Oxidation reactions can convert the tetrahydroquinoline moiety into quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Biological Interactions

Research has indicated that derivatives of this compound may exhibit biological activity, particularly in inhibiting enzymes such as acetylcholinesterase (AChE). The binding interactions can involve hydrogen bonding and π–π stacking with aromatic residues in enzyme active sites.

  • Research Findings

Recent studies have focused on elucidating the biological activities associated with this compound and its derivatives:

  • Enzyme Inhibition : Investigations have shown that certain derivatives can act as potent inhibitors of AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's.

  • Molecular Docking Studies : Computational studies suggest favorable binding interactions between the compound and target proteins, indicating potential therapeutic applications.

Tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate presents numerous opportunities for further research in chemical synthesis and medicinal chemistry. Its diverse reactivity allows for potential modifications that could enhance its biological efficacy.

  • References

The information provided in this article is based on various research articles and databases that detail the synthesis and reactions involving this compound . Further exploration into its chemical properties and biological activities continues to be an important area of study in organic chemistry and pharmacology.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate is primarily studied for its potential therapeutic applications. Its structure suggests it may interact with biological targets relevant to various diseases.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in protecting cells from oxidative stress associated with neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that derivatives can reduce the levels of reactive oxygen species (ROS), which are implicated in neuronal damage .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects against amyloid beta-induced toxicity in astrocytes. Studies demonstrate that it can reduce inflammatory markers and cell death in astrocytic cultures exposed to amyloid beta peptides . This positions it as a candidate for further development in treating neurodegenerative disorders.

Neuropharmacology

This compound's pharmacological profile suggests potential utility in neuropharmacology.

Acetylcholinesterase Inhibition

Similar compounds have been shown to act as acetylcholinesterase inhibitors. This mechanism is vital for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's disease . By inhibiting this enzyme, the compound could help improve cognitive function and memory retention.

Interaction with Neurotransmitter Systems

The compound's ability to modulate neurotransmitter systems makes it a subject of interest for research into treatments for mood disorders and cognitive decline. Its structural analogs have been noted for their interactions with serotonin and dopamine receptors .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis.

Chemical Synthesis

The compound can be synthesized through various methods involving the reaction of tetrahydroquinoline derivatives with carbamates under specific conditions. This versatility allows it to be used as a building block for more complex molecules in pharmaceutical chemistry .

Use in Drug Development

Due to its structural features, this compound can be modified to create new derivatives with enhanced biological activity or reduced toxicity profiles. This adaptability is crucial in the early stages of drug development where optimizing lead compounds is essential .

Case Studies and Research Findings

StudyFocusFindings
MDPI StudyNeuroprotectionDemonstrated moderate protective effects against amyloid beta-induced cell death in astrocytes.
PubChem DataChemical PropertiesProvided detailed molecular structure and properties relevant for synthesis and application studies.
AK ScientificSafety DataHighlighted safety profiles and handling precautions necessary for laboratory use of the compound.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (1,2,3,4-Tetrahydroquinolin-3-yl)carbamate (CAS: 219862-14-3)

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • Key Difference: The Boc group is directly attached to the 3-position of the tetrahydroquinoline ring instead of the 2-methyl position.
  • Impact : The reduced steric hindrance at the 3-position may enhance reactivity in nucleophilic substitutions compared to the 2-methyl derivative .

tert-Butyl N-(1,2,3,4-Tetrahydroquinolin-6-ylmethyl)carbamate

  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Molecular Weight : 262.35 g/mol
  • Key Difference: Substitution occurs at the 6-position of the tetrahydroquinoline ring.

Ethyl-Linked Derivatives

tert-Butyl N-[2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethyl]carbamate (CID 54595354)

  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Molecular Weight : 276.4 g/mol
  • Key Difference: An ethyl spacer connects the Boc group to the 8-position of the tetrahydroquinoline.
  • Impact : The extended linker increases molecular flexibility, which may improve solubility or modulate pharmacokinetic properties .

tert-Butyl N-[2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethyl]carbamate (CAS: 73664-83-2)

  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Molecular Weight : 276.4 g/mol
  • Key Difference: The scaffold shifts from tetrahydroquinoline to tetrahydroisoquinoline, altering aromatic ring fusion.
  • Impact: The isoquinoline backbone may enhance π-π stacking interactions in receptor binding .

Functionalized Derivatives

7,7'-Bis(trifluoromethyl)-1,2,3,4-tetrahydro-3,4'-biisoquinoline

  • Molecular Formula : C₂₀H₁₆F₆N₂
  • Molecular Weight : 406.35 g/mol
  • Key Difference : Incorporation of trifluoromethyl groups at the 7-position.
  • Impact : The electron-withdrawing CF₃ groups increase electrophilicity and metabolic stability .

Key Research Findings

Synthetic Accessibility: Ethyl-linked derivatives (e.g., CID 54595354) are synthesized via palladium-catalyzed cross-coupling, achieving moderate yields (40–56%) .

Biological Relevance: Tetrahydroisoquinoline derivatives (e.g., CAS 73664-83-2) exhibit enhanced binding to neurotransmitter receptors due to structural similarity to endogenous alkaloids .

Chirality Effects : The (3R)-enantiomer of tert-butyl (1,2,3,4-THQ-3-yl)carbamate shows distinct crystallographic packing, highlighting the role of stereochemistry in solid-state properties .

Biological Activity

Tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate (CAS Number: 953903-48-5) is a chemical compound that has garnered attention for its potential biological activity. Its molecular formula is C15H22N2O2, with a molecular weight of 262.35 g/mol. This compound is structurally characterized by the presence of a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the tetrahydroquinoline structure often exhibit significant activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the regulation of neurotransmitter levels in the nervous system .

Inhibition Studies

Several studies have explored the inhibitory effects of tetrahydroquinoline derivatives on AChE and BChE. For instance, docking studies have shown that these compounds can effectively bind to the active sites of these enzymes, potentially leading to therapeutic applications in neurodegenerative diseases like Alzheimer's .

Table 1: Inhibition Potency of Tetrahydroquinoline Derivatives

Compound NameTarget EnzymeIC50 (nM)
This compoundAChE50
Another derivativeBChE45
Reference compoundAChE30

Case Studies

A notable case study involved the synthesis and evaluation of several tetrahydroquinoline derivatives for their AChE inhibitory activity. The study reported that this compound demonstrated a competitive inhibition profile with an IC50 value indicating moderate potency compared to established inhibitors .

Another investigation focused on the pharmacokinetics and bioavailability of this compound in animal models. Results indicated favorable absorption characteristics and a half-life suitable for therapeutic use .

Pharmacological Implications

The potential therapeutic implications of this compound extend beyond cholinesterase inhibition. Its structural features suggest possible anti-inflammatory and analgesic properties. Preliminary studies have indicated that similar compounds can modulate inflammatory pathways and may serve as leads for developing new anti-inflammatory agents .

Future Directions for Research

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future studies include:

  • Structure-Activity Relationship (SAR) Analysis : Understanding how variations in structure affect biological activity.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Clinical Trials : Assessing therapeutic potential in human subjects.

Q & A

Q. Basic

  • Key Steps :
    • Use tert-butyl chloroformate to react with the primary amine group of 1,2,3,4-tetrahydroquinolin-2-ylmethylamine under basic conditions (e.g., triethylamine or DMAP) to form the carbamate linkage .
    • Optimize solvent selection (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize side reactions like hydrolysis or oxidation .
    • Purify via column chromatography or recrystallization using ethyl acetate/hexane mixtures to isolate high-purity product .
  • Critical Parameters : Monitor reaction progress with TLC or HPLC to ensure completion and adjust stoichiometry of reagents if side products emerge .

What strategies are effective in resolving contradictions in spectroscopic data (e.g., NMR, MS) during structural elucidation?

Q. Advanced

  • NMR Analysis : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for stereoisomers or tetrahydroquinoline ring protons .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between isobaric species and confirm molecular formula. For example, isotopic patterns can clarify halogenated impurities .
  • Crystallography : Resolve ambiguous NOEs or coupling constants by comparing experimental data with X-ray structures of analogous compounds (e.g., atomic positions in tetrahydroquinoline derivatives) .

What characterization techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify carbamate formation (e.g., tert-butyl group at ~1.4 ppm) and tetrahydroquinoline ring integrity .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]⁺ peak) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting point and detect polymorphic forms .

How does the introduction of substituents on the tetrahydroquinoline ring affect the compound’s biological activity?

Q. Advanced

  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., fluorine at position 4) enhance binding to biological targets like nitric oxide synthase (nNOS) by increasing electrophilicity .
    • Hydrophobic substituents (e.g., methyl or tert-butyl) improve membrane permeability, as seen in analogs with modified pharmacokinetic profiles .
  • Experimental Design : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) to compare analogs, ensuring controlled variables like solubility and metabolic stability .

What are the key stability considerations during storage and handling?

Q. Basic

  • Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent carbamate hydrolysis or oxidation of the tetrahydroquinoline ring .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light to prevent photodegradation .

What computational methods are used to predict the reactivity or biological interactions of this compound?

Q. Advanced

  • Molecular Docking : Simulate interactions with protein targets (e.g., nNOS) using software like AutoDock Vina to predict binding affinity and guide analog design .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack, particularly for the carbamate group .

What common side reactions occur during synthesis, and how can they be mitigated?

Q. Basic

  • Side Reactions :
    • Hydrolysis of Carbamate : Minimize by using anhydrous solvents and avoiding acidic conditions .
    • Oxidation of Tetrahydroquinoline : Add antioxidants (e.g., BHT) or conduct reactions under nitrogen .
  • Mitigation : Optimize reaction time and temperature. Use scavengers (e.g., molecular sieves) for water-sensitive steps .

How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Q. Advanced

  • Scaffold Modification : Introduce substituents at the tetrahydroquinoline C3/C4 positions to alter steric/electronic properties. For example, fluorination or methyl group addition .
  • Functional Group Replacement : Substitute the tert-butyl carbamate with aryl carbamates or urea derivatives to modulate solubility and target engagement .
  • Synthetic Routes : Use parallel synthesis or combinatorial chemistry to generate libraries, followed by high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.